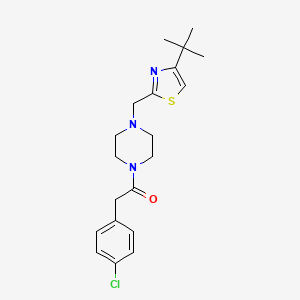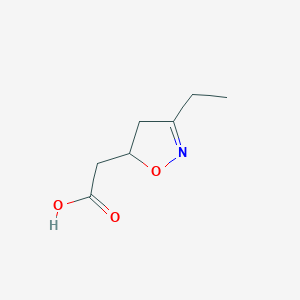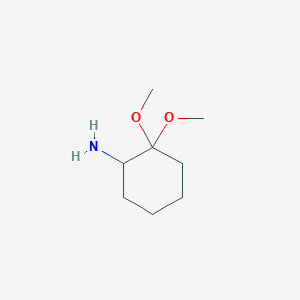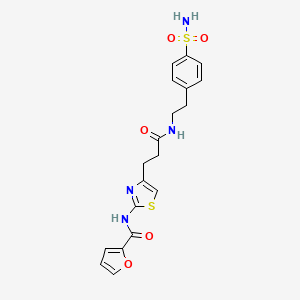![molecular formula C14H26N2O3 B2355161 4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid CAS No. 1502185-72-9](/img/structure/B2355161.png)
4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid” is a compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 . It is a compound of interest in the fields of medicinal and organic chemistry.
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.37 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis Techniques
Research on related compounds has demonstrated advanced synthesis techniques that could be applicable for the compound . For example, the stereoselective synthesis of γ-fluorinated α-amino acids showcases a methodology that could potentially be adapted for synthesizing variants of the target compound, providing a basis for further exploration of its applications (Laue et al., 2000).
Electrochemical Properties
The influence of different N‑benzoyl derivatives of isoleucine on electrochemical properties has been studied, suggesting that modifications of the compound could significantly impact its electroactive film performance. Such insights could be relevant for developing energy storage materials or sensors based on derivatives of the target compound (Kowsari et al., 2018).
Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes have been shown to exhibit significant anticancer activity in vitro. Given the structural similarity, research into functionalizing the target compound in similar ways could uncover new therapeutic applications (Basu Baul et al., 2009).
Biochemical Insights
Studies on related compounds, such as the identification of cysteine as the reactive group in enzyme modifications, could provide a foundation for understanding how the target compound might interact with biological molecules, potentially leading to applications in biochemistry or pharmacology (Chalkley & Bloxham, 1976).
Propriétés
IUPAC Name |
4-methyl-2-[[(2-methylpiperidine-1-carbonyl)amino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)8-12(13(17)18)9-15-14(19)16-7-5-4-6-11(16)3/h10-12H,4-9H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDODISUTLFUKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NCC(CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355078.png)

![4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2355080.png)




![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B2355088.png)
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)



![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)
![Tert-butyl 4-(5,6,7,8-tetrahydro[1,8]naphthyridine-2-yl)butylcarbamate](/img/structure/B2355101.png)